molecular formula C20H19FN2OS2 B2973373 4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-1H-pyrazole CAS No. 1001786-18-0

4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-1H-pyrazole

Cat. No.: B2973373
CAS No.: 1001786-18-0
M. Wt: 386.5
InChI Key: SKFDTNTYNIPZQK-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative featuring a 4-fluorophenylsulfanyl group at position 4, methyl groups at positions 3 and 5, and a 4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl substituent at position 1. The benzothiophene moiety introduces rigidity and lipophilicity, while the fluorophenylsulfanyl group may enhance electronic effects and metabolic stability. Structural confirmation of such derivatives is typically achieved via X-ray crystallography, employing tools like SHELXL and ORTEP-3 for refinement and visualization .

Properties

IUPAC Name

[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2OS2/c1-12-19(25-16-9-7-15(21)8-10-16)13(2)23(22-12)20(24)18-11-14-5-3-4-6-17(14)26-18/h7-11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFDTNTYNIPZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC3=C(S2)CCCC3)C)SC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-1H-pyrazole involves interactions with specific molecular targets and pathways. The fluorophenyl group can interact with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole Derivatives with N-Substituted Groups

Compounds reported in Molecules (2013) include pyrazolines with varied N-substituents, such as carbaldehyde, ethanone, and propan-1-one (e.g., compounds 1–4 in ). Key differences include:

Table 1: Structural Comparison of Pyrazole Derivatives
Compound Substituent at Position 1 Key Functional Groups Potential Impact Reference
Target Compound Benzothiophene-2-carbonyl Fluorophenylsulfanyl, Methyl Enhanced lipophilicity, metabolic stability
Compound 1 () Carbaldehyde Fluorophenyl Higher reactivity due to aldehyde group
Compound 3 () Ethanone Chlorophenyl Moderate steric hindrance

Pyrazole-Based Pesticides

Pyrazole derivatives like fipronil and ethiprole () share a core structure but differ in substituents:

  • Fipronil : Features a sulfinyl group and trifluoromethyl substituents, contributing to its insecticidal activity. The target compound’s sulfanyl group (vs. sulfinyl) may reduce oxidative stability but improve binding specificity .
  • Ethiprole : Contains an ethylsulfinyl group, highlighting how alkyl vs. aryl sulfanyl/sulfinyl groups modulate biological activity.

Benzothiophene-Containing Analogs

A compound in (CAS 1006342-79-5) includes a benzothiophene-carboxamide group, differing from the target’s benzothiophene-carbonyl moiety:

  • Hydrogen Bonding : The carboxamide group (NH) allows for hydrogen bonding, whereas the carbonyl group in the target compound may prioritize hydrophobic interactions .

Research Findings and Hypotheses

  • Metabolic Stability : The fluorophenylsulfanyl group may resist oxidative degradation better than sulfinyl groups in fipronil, though direct comparative studies are lacking .
  • Crystallographic Behavior : Structural validation methods (e.g., SHELXL) used for analogs () suggest the target compound’s conformation could be similarly resolved, with steric effects from methyl groups influencing packing efficiency .

Biological Activity

The compound 4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-1H-pyrazole is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22FN2O2SC_{20}H_{22}FN_2O_2S, with a molecular weight of approximately 366.47 g/mol. The IUPAC name reflects its intricate structure, which includes a pyrazole ring substituted with various functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. Specifically, this compound has shown promise in several areas:

  • Antiviral Activity : Certain pyrazole derivatives have demonstrated efficacy against various viruses. For instance, compounds similar to this one have been tested against HIV and influenza viruses with notable antiviral effects .
  • Anticancer Properties : Pyrazoles have been found to inhibit cancer cell proliferation in various studies. The presence of the fluorophenyl and thiophene groups may enhance the compound's ability to interact with cellular targets involved in tumor growth .
  • Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or cancer cell metabolism. For example, it could interfere with proteases or polymerases essential for viral life cycles .
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that lead to cell proliferation or apoptosis. This modulation is crucial in both antiviral and anticancer activities .
  • Gene Expression Regulation : The compound might influence the expression of genes associated with disease processes, which could enhance its therapeutic potential .

Case Studies and Experimental Data

Several studies have explored the biological activity of related pyrazole compounds:

StudyCompoundActivityIC50/EC50 Value
Pyrazolo[3,4-d]pyrimidineAntiviral against HIV10 μM
5′-deoxypyrazofurin hybridAntiviral against multiple viruses4–20 μg/mL
Benzothiophene derivativesAnticancer activityEC50 = 0.35 μM

These findings underline the potential of pyrazole derivatives as therapeutic agents across various applications.

Q & A

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
SolventDMF/CHCl₃ (1:2 v/v)
Reaction Temperature80°C (reflux)
PurificationSilica gel (ethyl acetate/hexane)

Q. Table 2: Stability Testing Protocol

ConditionMethodDuration
pH 1–13HPLC analysis72 hours
40°C/75% RHPXRD monitoring4 weeks

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